3-Ethyl-3-heptanol chemical and physical properties
3-Ethyl-3-heptanol chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethyl-3-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-Ethyl-3-heptanol. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and actionable experimental protocols.
Core Chemical and Physical Properties
3-Ethyl-3-heptanol is a tertiary alcohol with significance as a synthetic intermediate. Its properties are summarized below.
Table 1: General Chemical Properties of 3-Ethyl-3-heptanol
| Property | Value | Source(s) |
| IUPAC Name | 3-ethylheptan-3-ol | [1] |
| Synonyms | 3-Ethyl-3-heptanol, 3-Ethylheptan-3-ol | [1] |
| CAS Number | 19780-41-7 | [1][2] |
| Molecular Formula | C₉H₂₀O | [1][2] |
| Molecular Weight | 144.25 g/mol | [1] |
| InChI | InChI=1S/C9H20O/c1-4-7-8-9(10,5-2)6-3/h10H,4-8H2,1-3H3 | [1][2] |
| InChIKey | XKRZDNKKANUBPV-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CCCCC(C)(CC)O | [3] |
Table 2: Physical Properties of 3-Ethyl-3-heptanol
| Property | Value | Source(s) |
| Appearance | Colorless to Almost colorless clear liquid | [3] |
| Boiling Point | ~184 °C (estimated) | [4] |
| Melting Point | Not available | |
| Density | 0.837 g/cm³ | [4] |
| Refractive Index | 1.434 | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether. | [3] |
Table 3: Spectroscopic Data Summary
| Technique | Description | Source(s) |
| ¹H NMR | Data available, typically showing characteristic peaks for the ethyl and butyl groups attached to the tertiary carbon, and the hydroxyl proton. | [1] |
| ¹³C NMR | Provides information on the different carbon environments within the molecule. | [5] |
| Infrared (IR) | Confirms the presence of the hydroxyl (-OH) functional group. | [1][2] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern. | [2] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis, purification, and potential reactions of 3-Ethyl-3-heptanol based on standard laboratory procedures for similar compounds.
Synthesis of 3-Ethyl-3-heptanol via Grignard Reaction
This protocol describes the synthesis of a tertiary alcohol by the addition of a Grignard reagent to a ketone. For 3-Ethyl-3-heptanol, this can be achieved by reacting 3-heptanone (B90015) with ethylmagnesium bromide or by reacting 3-pentanone (B124093) with butylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ethyl bromide (or Butyl bromide)
-
3-Heptanone (or 3-Pentanone)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard oven-dried laboratory glassware
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add magnesium turnings. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.[6]
-
Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-heptanone in anhydrous diethyl ether dropwise to the cold Grignard reagent with vigorous stirring. Control the rate of addition to maintain a gentle reflux.[6]
-
Workup: After the addition is complete, allow the reaction mixture to return to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.[6]
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the diethyl ether by rotary evaporation to obtain the crude 3-Ethyl-3-heptanol.[4]
Purification of 3-Ethyl-3-heptanol
Materials:
-
Crude 3-Ethyl-3-heptanol
-
Boiling chips
-
Fractional distillation apparatus or column chromatography setup (silica gel, appropriate solvent system like hexanes/ethyl acetate)
Procedure (Fractional Distillation):
-
Assemble the fractional distillation apparatus with the crude 3-Ethyl-3-heptanol in the distillation flask along with a few boiling chips.[4]
-
Begin heating the distillation flask gently and monitor the temperature at the top of the fractionating column.
-
Collect the fractions that distill over at the expected boiling point of 3-Ethyl-3-heptanol. Discard any low-boiling or high-boiling impurities.
Oxidation of 3-Ethyl-3-heptanol (Illustrative for a Secondary Alcohol)
While tertiary alcohols like 3-Ethyl-3-heptanol are resistant to oxidation under standard conditions, a protocol for the oxidation of a similar secondary alcohol is provided for context.
Materials:
-
Secondary alcohol (e.g., 3-heptanol)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Celite®
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol in anhydrous DCM.[7]
-
Add PCC to the stirring solution. The mixture will turn into a dark slurry.[7]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).[7]
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a plug of silica gel and Celite® to remove chromium byproducts.[7]
-
Remove the solvent under reduced pressure to yield the crude ketone.[7]
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the synthesis and properties of 3-Ethyl-3-heptanol.
Caption: Workflow for the synthesis and purification of 3-Ethyl-3-heptanol.
Caption: General purification workflow for an organic compound.
Caption: Logical relationships in the synthesis and reactivity of 3-Ethyl-3-heptanol.
Safety and Handling
3-Ethyl-3-heptanol is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1]
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[4]
-
Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
